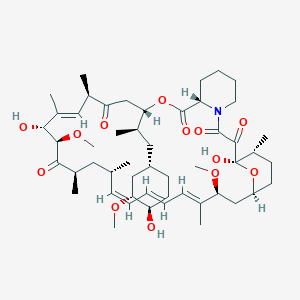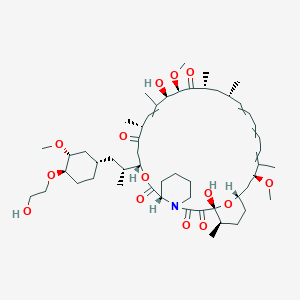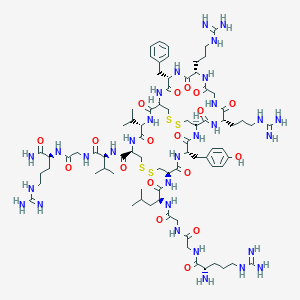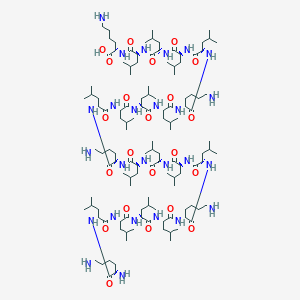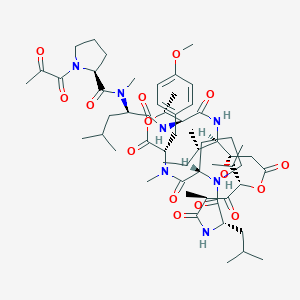
Plitidepsin
Overview
Description
Mechanism of Action
Target of Action
Plitidepsin, also known as Aplidin, is a marine-derived cyclic-peptide that primarily targets the eukaryotic elongation factor 1A2 (eEF1A2) within cells . eEF1A2 is a protein involved in the process of protein synthesis, playing a crucial role in cellular growth and function .
Mode of Action
This compound exhibits its antineoplastic activity by inhibiting cell growth and inducing apoptosis . It achieves this by interacting with its primary target, eEF1A2, thereby disrupting protein synthesis within the cell . Additionally, it inhibits the growth and induces apoptosis in certain cells (like MOLT-4 cells) by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of these cells .
Biochemical Pathways
These effects are related to the induction of early oxidative stress, the activation of Rac1 GTPase, and the inhibition of protein phosphatases, which in conjunction cause the sustained activation of JNK and p38 MAPK .
Result of Action
The primary result of this compound’s action is the inhibition of cell growth and the induction of apoptosis, which can lead to the shrinking of tumors in various forms of cancer . It has shown promise in shrinking tumors in pancreatic, stomach, bladder, and prostate cancers . Moreover, through the inhibition of eEF1A, this compound has also demonstrated antiviral activity against SARS-CoV-2 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been shown that this compound distributes preferentially to the lung over plasma, which could potentially influence its efficacy against respiratory viruses like SARS-CoV-2 . .
Biochemical Analysis
Biochemical Properties
Plitidepsin exerts its antitumor and antiviral properties primarily through acting on isoforms of the host cell’s eukaryotic-translation-elongation-factor-1-alpha (eEF1A) . Through inhibiting eEF1A and therefore translation of necessary viral proteins, it behaves as a “host-directed” anti-SARS-CoV-2 agent .
Cellular Effects
This compound has shown to inhibit cell growth and induce apoptosis . It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells .
Molecular Mechanism
This compound’s primary intracellular target is the eukaryotic elongation factor 1A2 (eEF1A2) . It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells .
Temporal Effects in Laboratory Settings
This compound has shown to have a strong reduction of IL-6 in human monocyte-derived macrophages exposed to nonproductive SARS-CoV-2 . In resiquimod (a ligand of TLR7/8)–stimulated THP1 human monocytes, this compound-mediated reductions of IL-6 mRNA and IL-6 levels were also noticed .
Dosage Effects in Animal Models
The in vivo efficacy of this compound was tested in two animal models of the SARS-CoV-2 infection. Wild-type BALB/c mice were transduced with human ACE2 and prophylactically treated either with 0.3 mg this compound/kg of body weight per day for 2 days or with a single dose of 1-mg/kg this compound .
Metabolic Pathways
This compound is extensively metabolized and it undergoes dealkylation (demethylation), oxidation, carbonyl reduction, and (internal) hydrolysis . The chemical formula of several metabolites was confirmed using high resolution mass data .
Transport and Distribution
This compound distributes preferentially to lung over plasma, with similar potency against across several SARS-CoV-2 variants in preclinical studies .
Subcellular Localization
Given that its primary target is eEF1A, a protein involved in the process of protein synthesis, it can be inferred that this compound likely localizes to the cytoplasm where protein synthesis occurs .
Preparation Methods
Dehydrodidemnin B can be isolated from natural sources or synthesized. The synthetic route involves the oxidation of didemnin B, a closely related compound . The oxidation reaction typically employs oxidizing agents such as uronium and phosphonium salt coupling reagents . Industrial production methods focus on optimizing the yield and purity of the compound through advanced chemical synthesis techniques .
Chemical Reactions Analysis
Dehydrodidemnin B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include uronium and phosphonium salts, which facilitate the formation of secondary and tertiary amide bonds . Major products formed from these reactions include derivatives with enhanced biological activity .
Scientific Research Applications
Dehydrodidemnin B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying cyclic depsipeptides . In biology, it serves as a tool for investigating protein synthesis and cellular processes . In medicine, dehydrodidemnin B is being explored for its potential as an anticancer and antiviral agent . It has shown promise in shrinking tumors in pancreatic, stomach, bladder, and prostate cancers . Additionally, it possesses antiviral activity against SARS-CoV-2 .
Comparison with Similar Compounds
Dehydrodidemnin B is structurally similar to didemnin B, with the primary difference being the oxidation of the lactate residue to pyruvate . This modification enhances its biological activity and reduces toxicity . Other similar compounds include didemnin A and tamandarins, which also belong to the class of cyclic depsipeptides . dehydrodidemnin B stands out due to its potent antitumor and antiviral properties .
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZLLQJYRSZIS-LXNNNBEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H87N7O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1110.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Plitidepsin has antineoplastic activity which stems from plitidepsin's ability to inhibit cell growth and induce apoptosis. Plitidepsin's primary intracellular target is the eukaryotic elongation factor 1A2 (eEF1A2). It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells. Through inhibition of eEF1A, plitidepsin also demonstrated antiviral activity against SARS-CoV-2. The exact mechanism of action is not fully understood and plitidepsin may have multiple modes of action. | |
| Record name | Plitidepsin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04977 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
137219-37-5 | |
| Record name | Plitidepsin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137219375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plitidepsin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04977 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PLITIDEPSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76ID234HW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



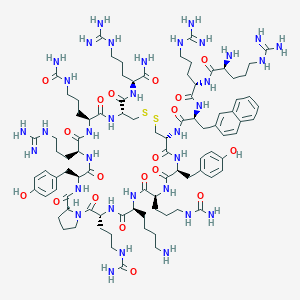
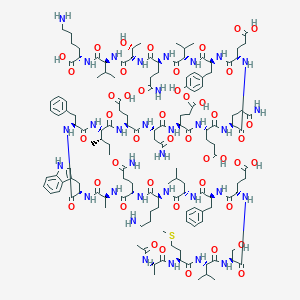
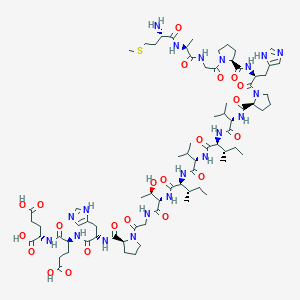
![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B549156.png)
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)
